Enhanced Lipophilicity vs. the 7-Hydroxy Analog: A Physicochemical Head-to-Head Comparison
The replacement of the 7-hydroxy group with a 7-formate ester results in a quantifiable increase in lipophilicity. The target compound, 4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate, exhibits a calculated LogP of 4.18, compared to a LogP of 3.71 for the direct 7-hydroxy analog (CAS 70121-94-7), representing a meaningful increase of 0.47 log units [1][2]. This is accompanied by a concurrent increase in topological polar surface area (TPSA) from 63.33 Ų to 69.40 Ų [1][2].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 4.18; TPSA = 69.40 Ų |
| Comparator Or Baseline | 7-Hydroxy-3-(quinolin-2-yl)-4H-1-benzopyran-4-one (CAS 70121-94-7): LogP = 3.71; TPSA = 63.33 Ų |
| Quantified Difference | LogP increased by +0.47; TPSA increased by +6.07 Ų |
| Conditions | In silico prediction using standard fragment-based methods as reported by the chemical database. |
Why This Matters
This physicochemical differentiation is crucial for scientific selection, as a higher LogP suggests improved membrane permeability, while the simultaneous PSA increase may modulate solubility and off-target binding, a balance that cannot be replicated by the hydroxy analog.
- [1] 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-quinolinyl). CAS 70121-94-7. Physicochemical data from chemical database (yybyy.com). View Source
- [2] 4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-quinolinyl). CAS 98458-38-9. Chemical properties from chemical database (yybyy.com). View Source
